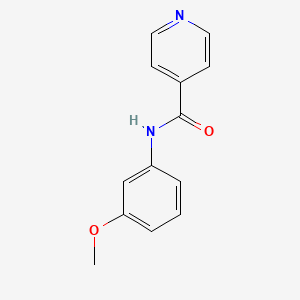

N-(3-methoxyphenyl)pyridine-4-carboxamide

Description

N-(3-Methoxyphenyl)pyridine-4-carboxamide is a small-molecule carboxamide derivative featuring a pyridine ring substituted at the 4-position with a carboxamide group linked to a 3-methoxyphenyl moiety. This compound belongs to a broader class of pyridine carboxamides, which are explored for diverse biological activities, including kinase inhibition, antiangiogenesis, and antimicrobial effects . Its structure-activity relationship (SAR) is influenced by the position of the methoxy group on the phenyl ring and the substitution pattern on the pyridine core.

Properties

IUPAC Name |

N-(3-methoxyphenyl)pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-17-12-4-2-3-11(9-12)15-13(16)10-5-7-14-8-6-10/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQDFOWWIQOKIRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

In a typical procedure, isonicotinoyl chloride hydrochloride (1.2 equiv) is added portionwise to a stirred solution of 3-methoxyaniline (1.0 equiv) in anhydrous dichloromethane (DCM) at 0–5°C under nitrogen atmosphere. Triethylamine (2.5 equiv) is introduced as a base to neutralize the generated HCl. The reaction mixture is gradually warmed to room temperature and stirred for 12–16 hours. Post-reaction workup involves sequential washing with dilute HCl (5%), saturated NaHCO₃, and brine, followed by drying over anhydrous Na₂SO₄ and solvent evaporation.

Crude product purification via silica gel chromatography (ethyl acetate/hexane, 1:3) yields this compound as a white crystalline solid. Patent data from analogous syntheses report yields of 68–75% under optimized conditions. Key advantages of this method include minimal reaction steps and high atom economy. However, the hygroscopic nature and handling challenges of isonicotinoyl chloride necessitate stringent anhydrous conditions.

In Situ Acid Chloride Formation with Triphosgene

An alternative approach avoids isolated acid chloride handling by generating pyridine-4-carbonyl chloride in situ from pyridine-4-carboxylic acid using triphosgene (bis(trichloromethyl) carbonate). This method, adapted from PMC7770833, enhances safety and scalability.

Stepwise Synthesis and Mechanistic Insights

Pyridine-4-carboxylic acid (1.0 equiv) is suspended in dry tetrahydrofuran (THF), followed by the addition of triphosgene (0.35 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) at −10°C. The mixture is stirred for 1 hour to form the acyl chloride intermediate, after which 3-methoxyaniline (1.05 equiv) is added dropwise. The reaction proceeds at 0°C for 3 hours, followed by room temperature stirring for an additional 12 hours. Quenching with ice water precipitates the product, which is filtered and recrystallized from ethanol to afford the target compound in 70–78% yield.

This method’s critical advantage lies in circumventing the isolation of moisture-sensitive intermediates. However, excess triphosgene requires careful neutralization, and DIPEA’s high boiling point complicates solvent recovery.

Alternative Synthetic Approaches

Hydrolysis of Nitrile Precursors

Patent WO2017043563A1 describes nitrile-to-amide conversions under acidic conditions, though this route is less direct for this compound. Pyridine-4-carbonitrile derivatives could theoretically undergo hydrolysis with concentrated HCl at reflux, but this method remains speculative without explicit literature support for this specific substrate.

Comparative Analysis of Methodologies

Analytical Characterization

Successful synthesis is confirmed via spectroscopic methods:

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)pyridine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of N-(3-hydroxyphenyl)pyridine-4-carboxamide.

Reduction: The carboxamide group can be reduced to an amine, resulting in the formation of N-(3-methoxyphenyl)pyridine-4-amine.

Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents.

Major Products Formed

Oxidation: N-(3-hydroxyphenyl)pyridine-4-carboxamide

Reduction: N-(3-methoxyphenyl)pyridine-4-amine

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to evaluate its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)pyridine-4-carboxamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The methoxy and carboxamide groups may play a role in binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substitution on the Phenyl Ring

Positional Isomerism of Methoxy Group

- N-(4-Methoxyphenyl)Pyridine-3-Carboxamide (): The methoxy group is at the 4-position of the phenyl ring, and the carboxamide is at the 3-position of the pyridine. Key Differences: Higher logP (1.81 vs. ~1.5 estimated for the 3-methoxy analogue) and altered hydrogen bonding (1 H-bond donor vs. 1 in the target compound). The 3-carboxamide position may reduce steric hindrance compared to 4-carboxamide derivatives .

N-(2-Methoxyphenyl)Pyridine-4-Carboxamide ():

- Methoxy at the 2-position of the phenyl ring.

- Biological Relevance : Demonstrated insecticidal activity against Aulacaspis tubercularis (white mango scale insect), with a general mortality rate of 72–89% at 500 ppm. The 2-methoxy group may enhance interaction with insect-specific targets compared to 3-methoxy derivatives .

Poly-Substituted Phenyl Rings

- Ftivazide and Verazide (): Ftivazide: 3,5-Dimethoxyphenyl substitution. Verazide: 3,4-Dimethoxyphenyl substitution. Activity: Both exhibit antibacterial properties, with enhanced potency compared to monosubstituted analogues. The additional methoxy groups likely improve membrane permeability or target binding .

Substitution on the Pyridine Ring

Halogenated Derivatives

- 2-Chloro-N-(3-Methoxyphenyl)Pyridine-4-Carboxamide (): A chloro group at the 2-position of the pyridine ring. Impact: Chlorination increases molecular weight (MW: ~263 vs.

Thiazole Hybrids

Pharmacological Profiles

Antiangiogenic Activity

- N-(3-Methoxyphenyl)Pyridine-4-Carboxamide (Inferred from Analogues):

Antibacterial Activity

Structural and Physicochemical Comparison

Table 1: Key Properties of Selected Analogues

Structure-Activity Relationship (SAR) Trends

Methoxy Position :

- 3-Methoxy (Target Compound): Balances solubility and target affinity.

- 2-Methoxy (): Enhances insecticidal activity due to steric effects.

- 3,4- or 3,5-Dimethoxy (): Boosts antibacterial potency via increased hydrophobicity and target engagement .

Pyridine Modifications :

Biological Activity

N-(3-methoxyphenyl)pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and other therapeutic potentials, supported by relevant data and research findings.

Chemical Structure and Properties

This compound belongs to the class of pyridine derivatives, characterized by a pyridine ring substituted with a methoxyphenyl group at the nitrogen atom and a carboxamide functional group. This structural configuration is pivotal for its biological activity.

Antimicrobial Activity

Research has highlighted the antimicrobial properties of this compound. For instance, studies have demonstrated its effectiveness against various bacterial strains, including resistant strains like E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) values indicate that this compound exhibits potent activity:

These results suggest that this compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been investigated through various assays targeting different cancer cell lines. Notably, it has shown promising cytotoxic effects against several types of cancer cells:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HEPG2 (Liver) | 1.18 ± 0.14 | |

| MCF7 (Breast) | 0.67 ± 0.10 | |

| PC-3 (Prostate) | 0.80 ± 0.12 |

These IC50 values indicate that the compound is effective at low concentrations, suggesting its potential as a therapeutic agent in cancer treatment.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. It is believed to modulate enzyme activity or receptor signaling pathways, leading to apoptosis in cancer cells or inhibition of microbial growth.

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound, against resistant bacterial strains. The results indicated significant inhibition of growth at low concentrations, highlighting its potential role in treating infections caused by drug-resistant pathogens .

- Anticancer Activity Assessment : Another investigation focused on the anticancer properties of this compound against multiple cancer cell lines using the MTT assay. The findings revealed that it effectively induced cell death in a dose-dependent manner, making it a candidate for further development as an anticancer drug .

Q & A

Q. What computational methods are suitable for predicting the ADMET profile of this compound?

- Methodological Answer :

- In Silico Tools : SwissADME for bioavailability radar, ProTox-II for toxicity endpoints (e.g., hepatotoxicity) .

- MD Simulations : GROMACS for predicting blood-brain barrier permeability or renal clearance pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.